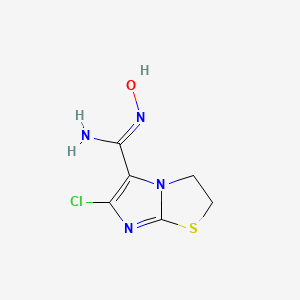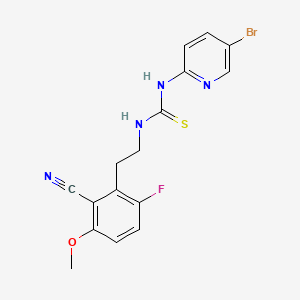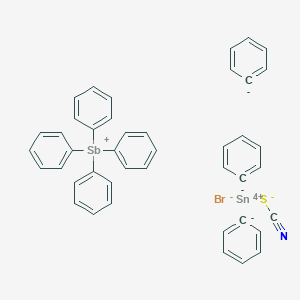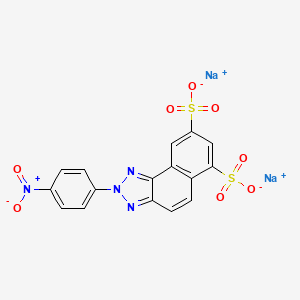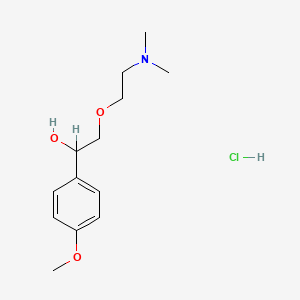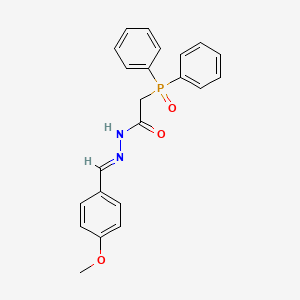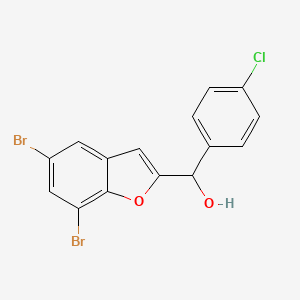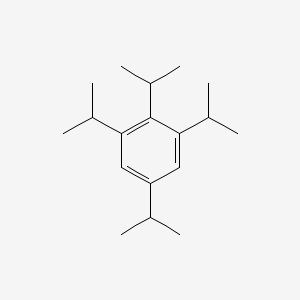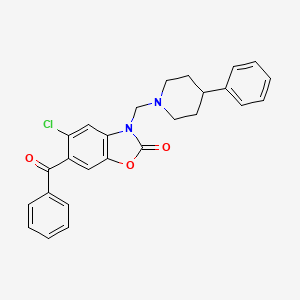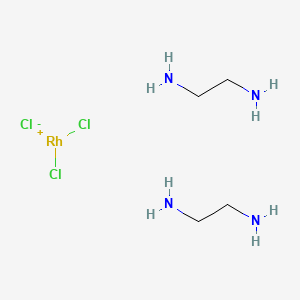
trans-Dichlorobis(1,2-ethanediamine-N,N')rhodium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride: is a coordination complex that features rhodium as the central metal atom, coordinated with two chloride ions and two 1,2-ethanediamine ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride typically involves the reaction of rhodium(III) chloride with 1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The general reaction can be represented as: [ \text{RhCl}_3 + 2 \text{en} \rightarrow \text{trans-}[\text{RhCl}_2(\text{en})_2]\text{Cl} ] where “en” stands for 1,2-ethanediamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other anions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can isomerize to form the cis isomer under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver nitrate (AgNO3) to remove chloride ions, followed by the addition of the desired ligand.
Oxidation-Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Formation of rhodium complexes in different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
- Studied for its coordination chemistry and structural properties.
Biology and Medicine:
- Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride exerts its effects involves coordination with target molecules, such as DNA or proteins. The rhodium center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
- trans-Dichlorobis(1,2-ethanediamine-N,N’)cobalt chloride
- trans-Dichlorobis(1,2-ethanediamine-N,N’)platinum chloride
Comparison:
- Rhodium vs. Cobalt and Platinum: Rhodium complexes often exhibit different reactivity and stability compared to cobalt and platinum complexes. Rhodium is generally more expensive and less abundant than cobalt but offers unique catalytic properties.
- Chemical Properties: Rhodium complexes may have different electronic and steric properties, influencing their reactivity and applications.
Propiedades
Número CAS |
15444-63-0 |
|---|---|
Fórmula molecular |
C4H16Cl3N4Rh |
Peso molecular |
329.46 g/mol |
Nombre IUPAC |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
Clave InChI |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
SMILES canónico |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



